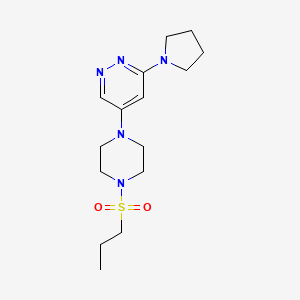

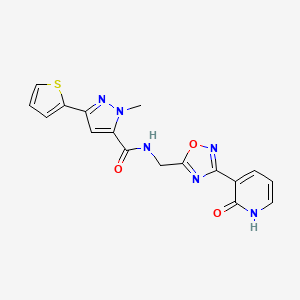

5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19N5 . Its molecular weight is 233.31 .

Molecular Structure Analysis

The molecular structure of “4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is represented by the formula C12H19N5 .Chemical Reactions Analysis

The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis

The molecular weight of “4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is 233.31 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Aplicaciones Científicas De Investigación

Receptor Binding Affinity and Antagonism

Research into compounds structurally related to 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has indicated significant interest in their receptor binding affinities, particularly towards dopamine D-2 and serotonin 5-HT2 receptors. Studies have synthesized series of compounds to explore the central 5-HT2 receptor antagonism and dopamine D-2 receptor affinity, leading to insights into potential applications in treating disorders related to these pathways, such as schizophrenia and depression (Perregaard et al., 1992).

Antimicrobial and Antimalarial Activities

Further research has expanded into the synthesis of new sulfonamide and amide derivatives containing the piperazine ring, showcasing their in vitro antimicrobial activity against various bacterial strains and their potential antifungal and antimalarial activities (Bhatt et al., 2016). Such studies contribute to the search for new therapeutic agents in the fight against infectious diseases.

Antidiabetic Drug Development

The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as anti-diabetic drugs through the inhibition of Dipeptidyl peptidase-4 (DPP-4) indicate the potential of related compounds in the management of type 2 diabetes. These compounds have shown significant insulinotropic activities and antioxidant properties, suggesting their usefulness in diabetic therapy (Bindu et al., 2019).

Crystal Engineering and Co-Crystal Formation

In the realm of crystal engineering, the interactions and co-crystal formation capabilities of sulfadiazine with pyridines, including structures similar to this compound, have been explored to understand their reconfigurable exteriors and tautomeric behaviors. This research provides insights into the design of pharmaceutical co-crystals with tailored properties (Elacqua et al., 2013).

Novel Antimicrobial Agents

The creation of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties has been pursued with the aim of developing potential antimicrobial agents. These efforts underscore the versatility of compounds structurally related to this compound in contributing to the discovery of new antimicrobial therapies (Al-Kamali & Al-Hazmi, 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-propylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O2S/c1-2-11-23(21,22)20-9-7-18(8-10-20)14-12-15(17-16-13-14)19-5-3-4-6-19/h12-13H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSZQEIALXNFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)

![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)